Methyl-pyrrolidin-2-ylmethyl-amine
Description
Contextualizing Pyrrolidine-Based Amines in Advanced Chemical Research
Pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comnih.gov Its structure is prevalent in a wide array of natural products and synthetic compounds with significant biological activity. mdpi.com The appeal of the pyrrolidine scaffold lies in its structural rigidity, basicity, and hydrophilicity, which can be fine-tuned through chemical modifications to optimize physicochemical and biological properties. tandfonline.com These modifications often target the N1, 3rd, and 5th positions of the pyrrolidine ring to enhance interactions with specific biological targets. tandfonline.com
Pyrrolidine derivatives are integral to the development of therapeutic agents for a multitude of diseases, including cancer, diabetes, and neurological disorders. tandfonline.comontosight.ai Their ability to serve as a scaffold for creating three-dimensional molecular shapes makes them particularly valuable in fragment-based drug discovery. nih.gov Furthermore, the chiral nature of many pyrrolidine derivatives allows for stereospecific interactions with biological macromolecules, a crucial aspect in the design of potent and selective drugs. nih.gov In the realm of catalysis, chiral pyrrolidines are widely employed as organocatalysts and as ligands for transition metals in asymmetric synthesis. nih.govmdpi.com
The Foundational Significance of Methyl-pyrrolidin-2-ylmethyl-amine as a Core Chemical Entity
This compound, a specific derivative of pyrrolidine, serves as a key building block in the synthesis of more complex molecules. Its structure, featuring a primary amine and a secondary amine within the pyrrolidine ring, provides multiple points for chemical modification. This dual reactivity is advantageous in constructing diverse molecular architectures.
The presence of the methyl group on the exocyclic amine influences the compound's basicity and nucleophilicity, which are critical parameters in its reactivity and interaction with other molecules. The stereochemistry at the C-2 position of the pyrrolidine ring is also of paramount importance, as the different enantiomers can exhibit distinct biological activities and catalytic efficiencies. nih.gov The synthesis of enantiomerically pure forms of such pyrrolidines is a significant area of research, often involving asymmetric synthesis strategies. mdpi.comnih.gov
Current Research Frontiers and Scholarly Pursuits for this compound
Current research on this compound and related compounds is multifaceted, spanning medicinal chemistry, materials science, and catalysis. In medicinal chemistry, there is a strong focus on designing novel pyrrolidine-based inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. nih.govresearchgate.net The development of potent and selective inhibitors often involves the synthesis of libraries of pyrrolidine derivatives and studying their structure-activity relationships. nih.govresearchgate.net
In the field of catalysis, chiral pyrrolidine derivatives, including those structurally related to this compound, are being explored as ligands in asymmetric catalysis. worktribe.comresearchgate.net These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, which are crucial for the synthesis of single-enantiomer pharmaceuticals. worktribe.com Research is also directed towards the development of more efficient and "green" synthetic routes to these valuable chiral building blocks. chemicalbook.com The unique structural and electronic properties imparted by the pyrrolidine ring and its substituents continue to make these compounds a fertile ground for new discoveries in chemical science.
Interactive Data Tables
Chemical Properties of Pyrrolidine-2-ylmethanamine
| Property | Value | Source |
| Molecular Formula | C5H12N2 | nih.gov |
| Molecular Weight | 100.16 g/mol | nih.gov |
| XLogP3-AA | -0.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | fluorochem.co.uk |
| Hydrogen Bond Acceptor Count | 2 | fluorochem.co.uk |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 100.100048391 Da | nih.gov |
| Monoisotopic Mass | 100.100048391 Da | nih.gov |
| Topological Polar Surface Area | 38.1 Ų | nih.gov |
| Heavy Atom Count | 7 | nih.gov |
| Complexity | 35.6 | nih.gov |
| Isotope Atom Count | 0 | nih.gov |
| Defined Atom Stereocenter Count | 0 | nih.gov |
| Undefined Atom Stereocenter Count | 1 | nih.gov |
| Defined Bond Stereocenter Count | 0 | nih.gov |
| Undefined Bond Stereocenter Count | 0 | nih.gov |
| Covalently-Bonded Unit Count | 1 | nih.gov |
| Compound Is Canonicalized | Yes | nih.gov |
Chemical Properties of (R)-N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidin-3-amine
| Property | Value | Source |
| Molecular Formula | C17H20N2 | ontosight.ai |
| Molecular Weight | ~260.36 g/mol | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyrrolidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAIQDUWJODKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338676 | |
| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129263-70-3 | |
| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advancements in Methyl Pyrrolidin 2 Ylmethyl Amine Synthesis and Derivatization
Strategic Synthetic Pathways
The construction of the chiral 2-substituted pyrrolidine (B122466) core of "Methyl-pyrrolidin-2-ylmethyl-amine" can be approached through various strategic pathways that prioritize efficiency and stereocontrol.
Asymmetric Synthesis and Chiral Induction Techniques
The primary goal of asymmetric synthesis in this context is the production of enantiomerically pure (R)- or (S)-"this compound". A dominant strategy involves the use of naturally occurring chiral starting materials, most notably L-proline or D-proline. These compounds provide a cost-effective and enantiopure scaffold from which the target molecule can be built.
A well-established stereoconservative method begins with the appropriate enantiomer of proline. google.comgoogle.com This process typically involves a sequence of O,N-dialkylation, aminolysis, and subsequent reduction to yield the desired 1-substituted (S)- or (R)-2-aminomethylpyrrolidine with high optical purity (at least 95%). google.comgoogle.com For instance, starting with N-Boc-L-proline, a series of reactions can furnish (S)-N-arenesulfonyl-2-aminomethylpyrrolidines, which are versatile intermediates. researchgate.net A common synthetic route involves the reduction of N-Boc-L-prolinol to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate that can be further modified. researchgate.netbeilstein-journals.org
Regioselective and Stereoselective Synthesis Methodologies
Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is critical when synthesizing derivatives of "this compound".
Stereoselective synthesis is exemplified by the organocatalytic dynamic kinetic resolution cascade, which can produce polysubstituted pyrrolidines with up to three stereogenic centers as single isomers in high yields. acs.org This method combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid derivative, to ensure high diastereo- and enantioselectivity. acs.org Another approach involves the rearrangement of 2-(haloalkyl)azetidines, which proceeds via bicyclic azetidinium intermediates that are opened by nucleophiles to form stereospecifically defined 3,4-cis-disubstituted pyrrolidines. researchgate.net
Regioselectivity is crucial in reactions like the copper-catalyzed alkene diamination, which provides access to chiral 2-aminomethyl pyrrolidines with high regioselectivity and enantioselectivity. researchgate.net Similarly, the reaction of β-enamino ketoesters derived from pyrrolidine with hydroxylamine (B1172632) hydrochloride can produce novel heterocyclic amino acid-like building blocks, where the regiochemical outcome is controlled to yield specific isomers. beilstein-journals.org
Catalytic and Organocatalytic Synthesis Approaches
Both metal-based and metal-free organocatalytic methods have been instrumental in the synthesis of pyrrolidines. The pyrrolidine scaffold itself is a privileged structure in organocatalysis, capable of promoting a wide range of asymmetric transformations. beilstein-journals.org
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a close analog of the target compound, is a highly effective organocatalyst for asymmetric aldol (B89426), Mannich, and Michael reactions. nuph.edu.ua The catalytic cycle often involves the formation of an enamine intermediate from the reaction of the secondary pyrrolidine amine with a carbonyl compound. nih.gov The presence of a Brønsted acid as a promoter can enhance catalytic activity by protonating the tertiary amine, creating an N-H-donor system that helps organize the transition state. nuph.edu.ua
Various catalysts have been developed for pyrrolidine synthesis, as summarized in the table below. These include iridium complexes for the N-heterocyclization of primary amines with diols, copper catalysts for intramolecular C-H amination, and rhodium catalysts for the reaction of O-benzoylhydroxylamines. organic-chemistry.org
| Catalyst System | Reaction Type | Product | Reference |
| Cinchona Alkaloid Derivative | Aza-Henry/Aza-Michael Cascade | Polysubstituted Pyrrolidines | acs.org |
| Copper(I) Complex | Intramolecular/Intermolecular Alkene Diamination | 2-Aminomethyl Pyrrolidines | researchgate.net |
| Cp*Ir Complex | N-heterocyclization of diols with amines | Substituted Pyrrolidines | organic-chemistry.org |
| Pyrrolidine-based Organocatalysts | Michael Addition | Functionalized Pyrrolidines | beilstein-journals.orgrsc.org |
| Ionic Liquid-Tagged Pyrrolidines | Enamine/Iminium Catalysis | Michael Adducts | nih.gov |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. tandfonline.com They are highly convergent and atom-economical, making them ideal for creating libraries of pyrrolidine derivatives. tandfonline.comresearchgate.net
A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comtandfonline.com These ylides, often generated in situ from the condensation of an α-amino acid (like proline or its derivatives) and an aldehyde, react with various dipolarophiles to construct the pyrrolidine ring. tandfonline.comnih.gov For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com Pseudo-five-component reactions have also been developed for the diastereoselective synthesis of complex polycyclic pyrrolidines through a double 1,3-dipolar cycloaddition mechanism. nih.gov
| MCR Type | Key Reactants | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Isatin, Glycine Methyl Ester, Thiazolidinone | Spirooxindole Pyrrolidines | tandfonline.com |
| [3+2] Cycloaddition | Acetylacetone, Aryl Azide, Aldehyde, Isatin, L-Proline | Triazolyl Spirooxindoles | nih.gov |
| Ugi/Passerini Reactions | Isocyanides, Carboxylic Acids, Aldehydes/Ketones, Amines | Pyrrolidone Derivatives | rloginconsulting.com |
| One-pot Three-component | Aldehyde, Amino Acid Ester, Chalcone | Pyrrolidine-2-carboxylates | tandfonline.com |
Reaction Mechanisms Governing Formation and Transformation
Understanding the underlying reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. The formation and derivatization of "this compound" are often governed by fundamental nucleophilic substitution processes.
Nucleophilic Substitution Processes (SN1/SN2)
Nucleophilic substitution is a cornerstone of the synthesis and functionalization of 2-(aminomethyl)pyrrolidine structures. organic-chemistry.org The reaction typically involves an electrophilic pyrrolidine precursor, such as (S)-2-(chloromethyl)pyrrolidine, and a nucleophile. smolecule.com
The synthesis of "this compound" itself can be envisioned as a direct nucleophilic substitution where methylamine (B109427) acts as the nucleophile, displacing a leaving group (e.g., a halide or tosylate) from the methyl group of a 2-(halomethyl)pyrrolidine precursor. This reaction would most likely proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. In the SN2 pathway, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center. organic-chemistry.org The reaction is concerted, meaning the bond-forming and bond-breaking steps occur simultaneously through a single transition state.
Key features of SN2 reactions in this context include:
Substrate: A primary halide like the one in 2-(chloromethyl)pyrrolidine (B1610598) is an excellent substrate for SN2 reactions. smolecule.com
Nucleophile: The strength of the nucleophile (e.g., methylamine) directly influences the reaction rate.
Stereochemistry: The reaction proceeds with inversion of configuration.
While the SN2 pathway is dominant for primary substrates, an SN1 (unimolecular nucleophilic substitution) mechanism becomes possible for substrates that can form a stable carbocation intermediate. organic-chemistry.orgacs.org In the context of pyrrolidine chemistry, SN1-type reactions are less common for simple 2-(chloromethyl) derivatives but can be observed in more complex systems or under specific conditions that favor carbocation formation. unibo.it
A special case of intramolecular SN2 reaction occurs via neighboring group participation . For example, the rearrangement of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine proceeds through the formation of a strained bicyclic aziridinium (B1262131) ion intermediate. acs.org Here, the pyrrolidine nitrogen acts as an internal nucleophile, displacing the chloride ion to form the bicyclic cation. A subsequent attack by an external nucleophile (like a chloride ion) opens the strained ring, leading to the ring-expanded product. researchgate.netacs.org This mechanistic pathway underscores the reactive potential of the pyrrolidine nitrogen in facilitating transformations at the C2 position.
Reductive Amination Mechanisms
Reductive amination stands as a cornerstone in the synthesis of amines, including the formation of the pyrrolidine core of this compound. This process transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an amine under neutral to weakly acidic conditions, followed by reduction. wikipedia.orgyoutube.com
The mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon, yielding a hemiaminal intermediate. This is followed by a reversible loss of a water molecule to form an imine. wikipedia.org The resulting imine is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH). sigmaaldrich.comlibretexts.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly effective because it is less reactive towards ketones and aldehydes compared to the iminium ion, thus favoring the reduction of the intermediate. youtube.com
Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single pot, is a widely used and efficient method. wikipedia.org Catalytic hydrogenation using platinum, palladium, or nickel catalysts also serves as a viable direct approach. wikipedia.org For instances where dialkylation is a concern, a stepwise procedure involving the pre-formation of the imine followed by reduction with NaBH₄ can be employed. organic-chemistry.org
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Common Applications |
| Sodium borohydride (NaBH₄) | Readily available and inexpensive. | General reduction of aldehydes and ketones. sigmaaldrich.comlibretexts.org |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls. | One-pot reductive aminations. youtube.comsigmaaldrich.com |
| Sodium triacetoxyborohydride (Na(CH₃COO)₃BH) | Mild and selective, often used for acid-sensitive substrates. | Reductive amination of a wide range of carbonyls and amines. libretexts.org |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical. | Industrial-scale synthesis. wikipedia.org |
Cycloaddition Reactions in Pyrrolidine Ring Assembly
The pyrrolidine ring, a key structural feature of this compound, can be efficiently constructed through various cycloaddition reactions. nih.govresearchgate.net Among these, [3+2] cycloadditions are particularly powerful for creating the five-membered ring system. mdpi.comnih.gov
One prominent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mdpi.com Azomethine ylides can be generated in situ from the decarboxylation of α-amino acids or their derivatives. mdpi.com For example, glycine-based [3+2] cycloaddition has been extensively studied for the synthesis of diverse pyrrolidine-containing compounds. mdpi.com
Another innovative approach is the photoredox-catalyzed [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. nih.gov This method allows for the synthesis of structurally diverse pyrrolidine rings under mild conditions. nih.gov The use of a redox auxiliary strategy enables the photoreductive activation of the cyclopropyl ketone without the need for an external co-reductant. nih.gov
Furthermore, domino reactions that combine a 2-aza-Cope rearrangement with a [3+2] dipolar cycloaddition provide a concise route to highly functionalized pyrrolidine rings. nih.gov This one-pot, multicomponent procedure is often high-yielding and stereoselective. nih.gov
Table 2: Key Cycloaddition Strategies for Pyrrolidine Synthesis
| Cycloaddition Strategy | Key Features | Example |
| 1,3-Dipolar Cycloaddition of Azomethine Ylides | Versatile, allows for diverse substitution patterns. | Glycine-based decarboxylative [3+2] cycloaddition. mdpi.com |
| Photocatalytic [3+2] Cycloaddition | Utilizes photoredox catalysis for mild reaction conditions. | Cycloaddition of cyclopropyl ketones with hydrazones. nih.gov |
| Domino 2-Aza-Cope-[3+2] Dipolar Cycloaddition | One-pot, multicomponent, and stereoselective. | Synthesis of functionalized 2-allyl proline derivatives. nih.gov |
Amide and Amine Interconversion Mechanisms
The interconversion between amides and amines is a fundamental transformation in organic synthesis and is relevant to the synthesis and derivatization of this compound.
Amide to Amine Reduction: The reduction of an amide to an amine is a common method for synthesizing amines. libretexts.orglibretexts.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-metal species and forming an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine. libretexts.org
Amine to Amide (Acylation): The conversion of an amine to an amide, known as acylation, is a straightforward process. masterorganicchemistry.commnstate.edu It typically involves the reaction of the amine with an acylating agent like an acid chloride or an acid anhydride. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com When using a carboxylic acid directly, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed to activate the carboxylic acid. masterorganicchemistry.com
These interconversions are crucial for modifying the functional groups within a molecule. For instance, an amide can serve as a precursor to an amine, and an amine can be protected or functionalized as an amide. nih.govorganic-chemistry.org
Advanced Derivatization Strategies for Functional Enhancement
Selective N-Alkylation and N-Acylation Methods
Selective N-alkylation and N-acylation of diamines like this compound are critical for modulating their biological activity and physicochemical properties. Due to the presence of multiple nucleophilic nitrogen atoms, achieving selectivity can be challenging.
Selective N-Alkylation: Polyalkylation is a common issue when reacting amines with alkyl halides. mnstate.edu To achieve monoalkylation, an excess of the amine can be used. mnstate.edu Another strategy involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org The choice of reaction conditions and stoichiometry is crucial for controlling the extent of alkylation.
Selective N-Acylation: The acylation of amines with acid chlorides or anhydrides is a robust method for forming amides. mnstate.edu In the case of a diamine, the relative nucleophilicity of the nitrogen atoms will influence the site of acylation. The primary amine is generally more reactive than the secondary amine within the pyrrolidine ring. By carefully controlling the reaction conditions, such as temperature and the amount of acylating agent, selective acylation can be achieved. For instance, using one equivalent of the acylating agent at low temperatures would likely favor acylation at the more accessible primary amine.
Incorporation of Heteroatom-Containing Moieties
The introduction of heteroatoms into the structure of this compound can significantly alter its properties. Various synthetic methods allow for the incorporation of heteroatom-containing functional groups.
One approach involves the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn. rsc.orgnih.gov This method allows for the synthesis of pyrrolidine derivatives with various substituents, including those containing heteroatoms like silicon (trimethylsilyl group). rsc.orgnih.gov The reaction is tolerant to a range of functional groups. rsc.orgnih.gov
Furthermore, derivatization of the amine functionalities provides a direct route to introduce heteroatoms. For example, reaction with sulfonyl chlorides would introduce sulfur, while reaction with isocyanates could lead to the formation of ureas. The incorporation of moieties like benzothiazine has been shown to be a valuable strategy in medicinal chemistry. openmedicinalchemistryjournal.com
Chromatographic Derivatization for Enantiomeric Purity Assessment
For chiral compounds like this compound, determining the enantiomeric purity is crucial. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used for this purpose. nih.gov Derivatization with a chiral reagent is a common strategy to separate enantiomers on a non-chiral stationary phase. nih.gov
The process involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. A common chiral derivatizing reagent is (+)-(R)-1-phenylethyl isocyanate (RPEIC). nih.gov The resulting urea (B33335) derivatives can be separated by reversed-phase HPLC. nih.gov
To ensure selective and quantitative derivatization of the amino group, especially in the presence of other reactive functional groups, a protection-deprotection strategy might be necessary. nih.gov For instance, catechol groups can be reversibly protected with diphenylborinic acid before derivatization of the amine. nih.gov The use of sensitive detectors, such as electrochemical detectors, allows for the quantification of enantiomers at very low concentrations. nih.gov More advanced techniques like HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) can also be employed for rapid and accurate determination of chiral purity, sometimes even avoiding the need for derivatization. nih.gov
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl-pyrrolidin-2-ylmethyl-amine. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. nih.govox.ac.uk
High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the complete proton (¹H) and carbon (¹³C) chemical shifts and to establish the stereochemistry of the molecule.
The ¹H-NMR spectrum provides initial information about the number of distinct proton environments. pages.dev For this compound, distinct signals are expected for the N-methyl group, the aminomethyl protons, and the protons of the pyrrolidine (B122466) ring. The integration of these signals corresponds to the number of protons in each environment. ox.ac.uk The ¹³C-NMR spectrum, with its wider chemical shift dispersion, reveals the number of non-equivalent carbon atoms. nih.gov
To definitively assign these signals and elucidate the connectivity, 2D NMR techniques are essential.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.govnajah.edu This allows for the tracing of the proton network within the pyrrolidine ring and the connection to the aminomethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of carbon signals based on their known proton assignments.
The stereochemical assignment at the C2 chiral center is confirmed by analyzing the coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which identify protons that are close in space.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on analysis of similar structures and general NMR principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| N-CH₃ | ~2.3 - 2.5 | ~40 - 42 | s |
| H-2 (ring) | ~2.8 - 3.1 | ~65 - 68 | m |
| H-3 (ring) | ~1.7 - 1.9 | ~28 - 30 | m |
| H-4 (ring) | ~1.6 - 1.8 | ~22 - 24 | m |
| H-5 (ring) | ~2.9 - 3.2 (α-eq), ~2.2 - 2.4 (α-ax) | ~55 - 58 | m |
| -CH₂-NH₂ | ~2.6 - 2.9 | ~45 - 48 | m |
| -NH₂ | ~1.5 - 2.5 | - | br s |
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. frontiersin.orgnih.gov The two most stable conformations are often the Cγ-endo (where Cγ is on the same side as the C2 substituent) and Cγ-exo puckers. nih.govresearchgate.net
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational interchanges. researchgate.netmontana.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the pyrrolidine ring protons.
At high temperatures, the conformational interconversion is rapid on the NMR timescale, resulting in sharp, averaged signals. ucl.ac.uk As the temperature is lowered, the rate of interconversion slows down. When the rate becomes comparable to the frequency difference between the signals of the individual conformers, the peaks broaden significantly, eventually reaching a coalescence point. ucl.ac.uk At very low temperatures (the slow exchange regime), the interconversion is "frozen" on the NMR timescale, and separate signals for the axial and equatorial protons of each distinct conformer can be resolved. researchgate.net
By analyzing the line shapes at various temperatures, key thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡), can be calculated. This provides quantitative insight into the energy barriers separating the different ring puckers. researchgate.netacs.org
Mass Spectrometry (MS) for Fragmentation Analysis and Connectivity
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure. msu.edu
Tandem mass spectrometry (MS/MS) is a multi-stage process used to determine the structure of ions. wikipedia.org In a typical experiment, the intact molecule is ionized (e.g., by electrospray ionization, ESI, to form the [M+H]⁺ ion), and this precursor ion is selected by the first mass analyzer. It is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions are then separated by a second mass analyzer and detected. wikipedia.orgnih.gov
The fragmentation of this compound is expected to proceed through characteristic pathways for amines. The primary site of fragmentation is often the C-C bond alpha to the nitrogen atom due to the stabilizing effect of the nitrogen on the resulting cation.
A major fragmentation pathway involves the cleavage of the exocyclic C2-C(H₂)NH₂ bond, leading to the formation of a stable N-methylpyrrolidiniumyl cation. Another key fragmentation is the loss of the methyl group from the pyrrolidine nitrogen.
Table 2: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (m/z 115.12) This table outlines predicted major fragments based on established fragmentation principles for amines.
| Fragment Ion m/z | Proposed Structure / Loss | Formula of Fragment |
| 98.10 | Loss of NH₃ (ammonia) | C₆H₁₂N⁺ |
| 84.08 | Cleavage of C2-CH₂NH₂, forming the N-methylpyrrolidinyl cation | C₅H₁₀N⁺ |
| 70.07 | Ring opening of the m/z 84 fragment followed by loss of CH₂ | C₄H₈N⁺ |
| 44.05 | Loss of the pyrrolidine ring, forming the methylaminomethyl cation | C₂H₆N⁺ |
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental composition, as different atomic combinations with the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms. msu.educhimia.ch
For this compound, the molecular formula is C₆H₁₄N₂. HRMS can distinguish this formula from other possibilities with the same nominal mass of 114.
Table 3: HRMS Validation for C₆H₁₄N₂ Comparison of exact masses for different molecular formulas with a nominal mass of 114 amu.
| Molecular Formula | Nominal Mass (amu) | Calculated Exact Mass (amu) |
| C₆H₁₄N₂ | 114 | 114.11570 |
| C₅H₁₀N₂O | 114 | 114.07931 |
| C₇H₁₈N | 114 | 114.14395 |
| C₅H₁₂O₂ | 114 | 114.07828 |
Accurate atomic masses used: C=12.00000, H=1.00783, N=14.00307, O=15.99491. msu.edu
By comparing the experimentally measured mass from an HRMS instrument to the calculated exact masses, the elemental formula C₆H₁₄N₂ can be unequivocally confirmed. raineslab.comuni-saarland.de
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the key functional groups are the primary amine (-NH₂), the tertiary amine (N-CH₃), and the saturated aliphatic C-H bonds of the pyrrolidine ring and methyl/methylene (B1212753) groups.
N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region of the FT-IR spectrum. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
C-H Vibrations: Aliphatic C-H stretching vibrations from the pyrrolidine ring and methyl groups will be observed in the 3000-2850 cm⁻¹ range.
N-CH₃ Group: A specific C-H symmetric stretching vibration for the N-methyl group can often be identified at a characteristically lower wavenumber, around 2805-2780 cm⁻¹. spectroscopyonline.com
C-N Vibrations: The C-N stretching vibrations for both the tertiary and primary amines will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N backbone vibrations of the pyrrolidine ring are typically strong, providing a characteristic fingerprint for the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound This table summarizes expected absorption bands based on general spectroscopic principles.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |
| C-H Stretch | Aliphatic (ring, -CH₂, -CH₃) | 3000 - 2850 | Strong |
| C-H Stretch | N-Methyl (-N-CH₃) | 2805 - 2780 | Medium, Sharp |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-H Bend | -CH₂- and -CH₃ | 1470 - 1430 | Medium |
| C-N Stretch | Tertiary and Primary Amine | 1250 - 1020 | Medium-Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Medium |
Integration of Spectroscopic Data in Complex Chemical Structure Determination
The unambiguous determination of a complex chemical structure like that of this compound relies on the synergistic integration of data from multiple advanced spectroscopic techniques. No single method provides all the necessary information, but by combining the insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), a complete and accurate structural elucidation can be achieved. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed molecular portrait.
Modern organic chemistry heavily depends on spectroscopic methods for the determination of molecular structures. doi.org The process involves piecing together information about the functional groups, the carbon-hydrogen framework, and the molecular weight to confirm the identity of a compound. doi.org
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful first step in structural analysis, as it excels at identifying the functional groups present in a molecule. For this compound, the IR spectrum would reveal characteristic absorptions that point to its key structural features. Amines, in particular, show distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. chemicalbook.com Since this compound is a secondary amine (due to the -NH-CH₃ group), it is expected to show a single, weak to medium N-H stretching band. orgchemboulder.com The absence of a second band in this region helps to rule out a primary amine, while the presence of any band at all excludes a tertiary amine. orgchemboulder.comresearchgate.net
Furthermore, the spectrum will display strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are characteristic of the sp³-hybridized carbons in the pyrrolidine ring and methyl groups. researchgate.netlibretexts.org The C-N stretching vibration of aliphatic amines like this one typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 1: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3310 | Weak-Medium | N-H Stretch (Secondary Amine) |
| 2960-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1460 | Medium | C-H Bend (CH₂ Scissoring) |
| 1250-1020 | Weak-Medium | C-N Stretch |
This table is based on typical values for aliphatic secondary amines and pyrrolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the unique carbon and hydrogen environments.
¹H NMR Spectroscopy
The proton NMR spectrum gives information on the number of different proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). For this compound, one would expect several distinct signals corresponding to the protons on the pyrrolidine ring, the methylene bridge (-CH₂-), and the N-methyl group. Protons on carbons adjacent to a nitrogen atom (α-carbon protons) are deshielded and typically appear in the δ 2.2-2.9 ppm range. chemicalbook.com
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.9 - 3.1 | Multiplet | 1H | Pyrrolidine C2-H |
| ~2.7 - 2.9 | Multiplet | 2H | Pyrrolidine C5-H₂ |
| ~2.5 - 2.7 | Multiplet | 2H | Methylene Bridge (-CH₂-N) |
| ~2.4 | Singlet | 3H | N-Methyl (-CH₃) |
| ~1.6 - 1.9 | Multiplet | 4H | Pyrrolidine C3-H₂ & C4-H₂ |
This table presents predicted values based on data from structurally similar compounds like N-methylpyrrolidine and other N-substituted pyrrolidin-2-ylmethanamines. The exact shifts and multiplicities can vary. chemicalbook.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. In a decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts provide information about the electronic environment of each carbon.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~60 | Pyrrolidine C2 |
| ~55 | Methylene Bridge (-CH₂-N) |
| ~47 | Pyrrolidine C5 |
| ~36 | N-Methyl (-CH₃) |
| ~29 | Pyrrolidine C3 |
This table presents predicted values based on data from N-methylpyrrolidine and other pyrrolidine derivatives. Carbons attached to nitrogen appear in the downfield region. chemicalbook.comnih.gov
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a compound containing nitrogen, the "nitrogen rule" is a useful tool; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. nih.gov this compound (C₆H₁₄N₂) has two nitrogen atoms (an even number), so its molecular ion peak (M⁺) should appear at an even mass-to-charge ratio (m/z). The calculated molecular weight is approximately 114.19 g/mol .
The fragmentation pattern is particularly informative for amines. The most common fragmentation pathway is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. nih.gov For this compound, this would involve the loss of a hydrogen radical or cleavage within the pyrrolidine ring, but the most characteristic fragmentation would be the cleavage of the C-C bond between the pyrrolidine ring and the methylene bridge. This results in a stable, resonance-stabilized iminium cation.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 114 | Molecular Ion [M]⁺ |
| 84 | [M - CH₂NH]⁺ or [M - C₂H₄]⁺ |
| 70 | [Pyrrolidine Ring Fragment]⁺ |
This table is based on general principles of mass spectrometry for amines and data from related structures like pyrrolidin-2-ylmethanamine. nih.gov The peak at m/z 70 is often a dominant fragment for pyrrolidine-containing compounds.
Synthesizing the Data for Final Structure Confirmation
The power of this multi-technique approach lies in the cross-verification of data. The molecular formula suggested by the molecular ion peak in the mass spectrum (C₆H₁₄N₂) must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. The integration in the ¹H NMR (totaling 14 protons) and the six distinct signals in the ¹³C NMR would confirm this formula.
The functional groups identified by IR spectroscopy (a secondary amine) must align with the observations from other techniques. The N-H proton signal in the ¹H NMR, the chemical shifts of the N-methyl and N-adjacent carbons in the ¹³C NMR, and the odd molecular weight according to the nitrogen rule all corroborate the presence of the amine functionalities. The specific fragmentation pattern in the mass spectrum, particularly the alpha-cleavage leading to an m/z of 44, provides strong evidence for the -CH₂-NH-CH₃ moiety.
By systematically integrating the information—functional groups from IR, the precise C-H framework from NMR, and the molecular mass and fragmentation map from MS—chemists can confidently assemble the puzzle and confirm the structure of this compound, leaving no ambiguity.
Computational and Theoretical Investigations of Methyl Pyrrolidin 2 Ylmethyl Amine
Quantum Chemical Studies (DFT) on Electronic Structure and Reactivity Profiles
Quantum chemical studies, particularly those employing Density Functional Theory (T), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. For derivatives of Methyl-pyrrolidin-2-ylmethyl-amine, DFT calculations provide fundamental insights into their chemical behavior at the molecular level. These studies are crucial for understanding reaction mechanisms, molecular stability, and spectroscopic properties, guiding the design of new compounds with desired characteristics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. For pyrrolidine (B122466) derivatives, the distribution and energies of these orbitals are pivotal in predicting their interaction with biological targets and their participation in chemical reactions. In related amine compounds, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character, which is a key aspect of the reactivity of this compound.
Table 1: Conceptual Frontier Molecular Orbital Parameters
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Characterization of Potential Energy Surfaces and Transition States
The study of a potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By calculating the PES, researchers can identify stable molecular structures (reactants and products) corresponding to energy minima, as well as transition states, which are first-order saddle points on the surface. libretexts.orgvisualizeorgchem.comumn.edu The transition state represents the highest energy barrier along the lowest-energy pathway connecting reactants and products. libretexts.orgumn.edu
For reactions involving the pyrrolidine ring, such as ring formation or functional group modifications, characterizing the PES is essential for understanding the reaction mechanism and kinetics. acs.orgacs.org For instance, DFT calculations can elucidate the transition state structures for intramolecular cyclization reactions to form the pyrrolidine ring or for elimination reactions where the ring is opened. acs.org These calculations provide insights into the stereoselectivity of reactions, explaining why certain isomers are formed preferentially. acs.org Variational transition-state theory can be applied to the PES to calculate reaction rate constants over a wide range of temperatures. umn.eduresearchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are a reliable tool for predicting various spectroscopic parameters. By computing the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C nuclei) can be calculated. This is particularly useful for interpreting complex NMR spectra and for confirming the stereochemistry of the molecule, which is crucial for pyrrolidine derivatives due to the non-planar nature of the five-membered ring. nih.govnih.govresearchgate.net The accuracy of these predictions allows for the detailed structural elucidation of newly synthesized compounds.
Table 2: Spectroscopic Parameters Predictable by DFT
| Spectroscopic Technique | Predicted Parameters | Application |
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Identification of functional groups, confirmation of structure. |
| Raman Spectroscopy | Raman Scattering Frequencies, Activities | Complementary information to IR for structural analysis. |
| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C), Coupling Constants | Determination of atomic connectivity and stereochemistry. |
| UV-Visible Spectroscopy | Electronic Transition Energies, Oscillator Strengths | Prediction of absorption wavelengths and electronic behavior. |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. nih.govfrontiersin.org The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. nih.govnih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org For pyrrolidine derivatives, QSAR studies are widely used to guide the design of new compounds with enhanced potency against specific biological targets. nih.govnih.govnih.gov
These models are built using a set of known molecules (a training set) and their experimentally measured activities or properties. researchgate.net Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. tandfonline.comnih.gov These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors. nih.govmdpi.com Multiple linear regression or machine learning methods are then used to create a mathematical equation that links these descriptors to the observed activity. nih.govacs.org The predictive power of the model is validated using an external test set of compounds. tandfonline.comnih.gov Successful QSAR models can predict the activity of new, unsynthesized pyrrolidine derivatives, saving time and resources in drug discovery. nih.govresearchgate.net
Table 3: Typical Statistical Parameters for a QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. | > 0.6 |
| Q² | Cross-validated correlation coefficient (e.g., leave-one-out). | > 0.5 |
| R²_pred | Predictive R² for an external test set. | > 0.5 |
Note: The values presented are representative of typical thresholds found in QSAR studies on pyrrolidine derivatives. bohrium.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ingentaconnect.comingentaconnect.com This method is extensively used to study how pyrrolidine derivatives like this compound might interact with biological targets such as enzymes or receptors. tandfonline.commdpi.comresearchgate.net
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. manipal.edunih.govresearchgate.net The results reveal plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the active site. nih.govnih.govresearchgate.net For example, docking studies on pyrrolidine inhibitors have identified crucial interactions with residues like tyrosine, arginine, and tryptophan in the active sites of enzymes such as neuraminidase and acetylcholinesterase. manipal.edunih.govtandfonline.com These insights are fundamental for understanding the mechanism of action and for designing derivatives with improved binding and selectivity. nih.govpharmablock.com
Table 4: Example of Molecular Docking Results for a Pyrrolidine Derivative
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Neuraminidase | Arg371, Tyr406, Trp178 | Hydrogen Bond, Electrostatic | -8.5 |
| Acetylcholinesterase | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrogen Bond | -9.2 |
| Dipeptidyl Peptidase-IV | Glu205, Glu206, Tyr662 | Hydrogen Bond, Electrostatic | -7.9 |
| Plasmepsin II | Asp34, Ser79, Asp214 | Hydrogen Bond | -10.1 |
Note: This table is a conceptual representation based on findings from various studies on different pyrrolidine derivatives targeting these proteins. nih.govnih.govnih.govingentaconnect.com
Catalytic Applications and Asymmetric Transformations Mediated by Methyl Pyrrolidin 2 Ylmethyl Amine Analogues
Chiral Ligand Design and Metal Complex Catalysis
The unique structural features of methyl-pyrrolidin-2-ylmethyl-amine analogues make them privileged scaffolds in the design of chiral ligands for transition metal catalysis. Their ability to form stable and well-defined chiral environments around a metal center is key to their success in inducing high levels of stereoselectivity.
Design Principles for Enantioselective Ligands
The design of effective enantioselective ligands based on the pyrrolidine (B122466) framework is a cornerstone of modern asymmetric catalysis. nih.govunibo.it The pyrrolidine ring provides a rigid and stereochemically defined backbone, which is crucial for creating a predictable and effective chiral environment around a metal catalyst. nih.gov A fundamental principle in ligand design involves the strategic placement of substituents on this chiral scaffold to control the steric and electronic properties of the resulting metal complex. nih.gov
The primary amine and the secondary amine within the pyrrolidine ring of molecules like this compound can act as bidentate N,N-donors. This chelation helps to create a rigid complex, minimizing conformational flexibility and thereby enhancing enantiocontrol. arizona.edu The design often incorporates bulky groups to effectively shield one face of the catalytic center, directing the substrate to approach from the less hindered side. Furthermore, the electronic nature of the ligand can be fine-tuned to modulate the reactivity of the metal center. While C2-symmetric ligands have historically dominated the field, there is growing recognition that non-symmetrical ligands, like many pyrrolidine derivatives, can be highly effective, sometimes even superior, by creating more differentiated steric and electronic environments. nih.gov
Coordination Chemistry with Transition Metal Centers
The coordination chemistry of this compound analogues with transition metals is characterized by the formation of stable chelate complexes. pvpcollegepatoda.org Transition metals act as Lewis acids, accepting electron pairs from the nitrogen atoms of the ligand, which act as Lewis bases, to form coordinate covalent bonds. bccampus.ca The bidentate nature of these amine ligands allows them to form five- or six-membered chelate rings with the metal center, a thermodynamically favorable arrangement that enhances complex stability.
These ligands have been successfully coordinated with a variety of transition metals, including palladium, rhodium, and copper. arizona.edu The geometry of the resulting complex—be it square planar, tetrahedral, or octahedral—is dictated by the coordination number of the metal, its electronic configuration, and the steric bulk of the ligand. bccampus.cavot.pl For instance, palladium(II) commonly forms square planar complexes with such ligands. arizona.edu The precise arrangement of the ligand around the metal ion creates a chiral pocket that is essential for discriminating between the enantiotopic faces of a prochiral substrate during the catalytic cycle. pvpcollegepatoda.org
Ligand-Accelerated Catalysis in Stereoselective Reactions
Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a specific ligand not only induces stereoselectivity but also significantly increases the rate of the catalyzed reaction compared to the uncatalyzed or background reaction. sci-hub.se For a ligand to be effective in LAC, the catalytic pathway involving the metal-ligand complex must be substantially faster than the pathway involving the metal alone.
In the context of stereoselective reactions, analogues of this compound can promote LAC by stabilizing the rate-determining transition state. The chelation of the ligand to the metal can alter the electronic properties of the metal center, making it a more efficient catalyst. This rate enhancement is crucial for practical applications, as it allows for lower catalyst loadings and shorter reaction times while achieving high enantioselectivity. While specific kinetic data for this compound itself is not extensively detailed in the provided results, the principle is a driving force in the development of new chiral ligands, where creating a highly active and selective catalyst is the primary goal. sci-hub.se
Organocatalysis in Asymmetric Synthesis
The pyrrolidine motif is a privileged structure in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations. nih.govunibo.itnih.gov Analogues of this compound function as highly effective aminocatalysts, primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com This mode of activation has been successfully applied to a wide range of asymmetric C-C bond-forming reactions.
Stereoselective Aldol (B89426) Additions
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental C-C bond-forming reaction. Pyrrolidine-based organocatalysts have revolutionized the ability to perform this reaction stereoselectively. unibo.itnih.gov The catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks an aldehyde acceptor in a highly controlled, stereoselective manner, dictated by the steric environment created by the catalyst. Proline and its derivatives are well-known catalysts for these transformations, establishing a well-understood mechanism that relies on a specific transition state geometry to achieve high stereoselectivity. nih.govmdpi.com
Research into related systems provides insight into the controlling factors. For instance, computational studies on similar reactions have elucidated the transition state models responsible for the observed stereochemical outcomes, highlighting the importance of catalyst structure in directing the facial selectivity of the enamine attack.
| Catalyst Structure | Donor | Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Pyrrolidine Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 92:8 | 85% |
| Proline-Peptide | Acetone | p-Nitrobenzaldehyde | - | 48% (R) |
| Hydroxyproline-Peptide | Acetone | p-Nitrobenzaldehyde | - | 40% (R) |
| This table presents representative data for aldol-type reactions catalyzed by pyrrolidine-based organocatalysts. Data sourced from multiple studies to illustrate general performance. nih.govmdpi.combeilstein-journals.org |
Enantioselective Michael Additions
The Michael addition, or conjugate addition, is another critical C-C bond-forming reaction where pyrrolidine-based organocatalysts excel. nih.gov In these reactions, the catalyst activates a ketone or aldehyde donor as a nucleophilic enamine, which then adds to an α,β-unsaturated electrophile, such as a nitroolefin or a chalcone (B49325). beilstein-journals.orgresearchgate.net
Analogues of this compound have proven to be highly efficient for these transformations. For example, (S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamide, a direct analogue, has been shown to catalyze the Michael addition of ketones to chalcones, affording 1,5-diketones in high yields with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (86–97% ee). researchgate.net The catalyst's structure, featuring both a secondary amine for enamine formation and a hydrogen-bond-donating group, allows for a bifunctional activation mechanism that effectively controls the stereochemical outcome. researchgate.net
| Catalyst | Donor | Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine | Ketones | Nitroolefins | up to 99:1 | up to >99% | High |
| (S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamide | Ketones | Chalcones | >30:1 | 86-97% | 73-89% |
| Benzoylthiourea-pyrrolidine derivative | Ketones | Chalcones | up to 99:1 | up to 94% | High |
| This table summarizes findings from various studies on organocatalytic enantioselective Michael additions using pyrrolidine-based catalysts. researchgate.net |
Diastereoselective and Enantioselective Mannich Reactions
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are valuable precursors for amino acids, amino alcohols, and other nitrogen-containing molecules. The development of asymmetric organocatalysis has enabled the direct, three-component Mannich reaction to be performed with high stereoselectivity. Proline and its derivatives have been identified as highly effective catalysts for these transformations univie.ac.atnih.govacs.org.
While proline itself can catalyze the Mannich reaction effectively, its performance can be limited by factors such as high catalyst loading requirements and restricted solubility in common organic solvents. To overcome these issues, researchers have developed more sophisticated proline derivatives. These modified catalysts often show improved reactivity and selectivity organic-chemistry.org. For instance, proline-derived tetrazole and acylsulfonamide organocatalysts have been synthesized and applied to asymmetric Mannich reactions, demonstrating superior results compared to the parent amino acid organic-chemistry.org.
A catalyst structurally very similar to the subject of this article, (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, which is a chiral diamine, has been successfully employed in the organocatalytic asymmetric Mannich reaction between unmodified aldehydes and cyclic ketimines. This transformation is significant as it constructs optically active β-amino carbonyl compounds which are versatile intermediates for biologically active molecules. The use of this prolinamine-type catalyst allows the reaction to proceed with good yields and stereoselectivities.
Table 1: Asymmetric Mannich Reaction of Aldehydes with Cyclic Ketimines Catalyzed by a Prolinamine Analogue Data sourced from a representative study on Mannich reactions catalyzed by (S)‐1‐(2‐pyrrolidinylmethyl)pyrrolidine. researchgate.net
Reaction: An aldehyde reacts with a cyclic N-Boc ketimine in the presence of the catalyst in Dichloroethane (DCE) at 40 °C.
| Aldehyde (R group) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 48 | 85 | >95:5 | 96 |
| 4-Nitrophenyl | 36 | 91 | >95:5 | 98 |
| 4-Methoxyphenyl | 72 | 81 | >95:5 | 95 |
| 2-Naphthyl | 72 | 82 | >95:5 | 97 |
| 2-Furyl | 48 | 88 | >95:5 | 93 |
| Propyl | 96 | 75 | >95:5 | 95 |
The high levels of diastereoselectivity and enantioselectivity are attributed to the catalyst's ability to form a well-organized transition state. The enamine formed from the aldehyde and the catalyst is directed to attack one specific face of the imine electrophile, with the bulky substituents of the catalyst shielding the alternative approach.
Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the Mannich reaction, analogues of this compound are proficient catalysts for a range of other important asymmetric bond-forming reactions. These include Michael additions for C-C bond formation and aza-Michael additions for C-N bond formation.
Asymmetric Carbon-Carbon Bond Formation
The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, known as the Michael reaction, is a powerful method for C-C bond formation. Chiral pyrrolidine derivatives have been extensively used to catalyze the asymmetric Michael addition of aldehydes and ketones to electrophiles like nitroolefins.
A secondary diamine organocatalyst derived from L-proline and (R)-α-methylbenzyl amine has proven highly effective in the Michael addition of cyclic ketones to various β-nitrostyrenes. This catalyst facilitates the synthesis of γ-nitrocarbonyl compounds in good yields and with outstanding stereoselectivity nih.gov. The proposed transition state involves the formation of an enamine from the ketone and the catalyst, which then adds to the nitroolefin. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, guiding the nitroalkene to attack from the less hindered side.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes Data from a study using a chiral diamine catalyst derived from L-proline. nih.gov
Reaction: Cyclohexanone reacts with a substituted β-nitrostyrene in the presence of the catalyst and benzoic acid in toluene (B28343) at room temperature.
| β-Nitrostyrene Substituent (Ar) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Phenyl | 81 | >99:1 | >99 |
| 4-Chlorophenyl | 75 | >99:1 | >99 |
| 4-Methylphenyl | 78 | >99:1 | >99 |
| 2-Chlorophenyl | 72 | >99:1 | >99 |
| 3-Nitrophenyl | 76 | >99:1 | >99 |
Asymmetric Carbon-Heteroatom Bond Formation
The catalytic asymmetric formation of carbon-heteroatom bonds is crucial for the synthesis of chiral nitrogen-containing compounds. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a primary method for forming C-N bonds stereoselectively beilstein-journals.org. Chiral pyrrolidine derivatives, particularly those capable of forming iminium ion intermediates or activating substrates through hydrogen bonding, are effective catalysts for these reactions beilstein-journals.orgresearchgate.net.
For example, organocatalytic cascade reactions involving an aza-Michael addition have been developed for the synthesis of highly functionalized, trisubstituted chiral pyrrolidines. In one such process, a chiral diphenylprolinol TMS ether catalyzes the reaction between α,β-unsaturated aldehydes and a γ-amino α,β-unsaturated ester. The reaction proceeds through a cascade aza-Michael–Michael sequence, affording the pyrrolidine products with excellent diastereo- and enantioselectivity rsc.org. Similarly, (S)-diphenylprolinol trimethylsilyl (B98337) ether has been used to catalyze the domino aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes, yielding enantioenriched pyrazolidine (B1218672) derivatives beilstein-journals.org. These reactions highlight the utility of prolinol-based catalysts, which are close structural relatives of prolinamines, in complex C-N bond-forming cascades.
Table 3: Asymmetric Cascade Aza-Michael–Michael Reaction Data from a study using diphenylprolinol TMS ether as the catalyst. rsc.org
Reaction: A substituted cinnamaldehyde (B126680) reacts with ethyl (E)-4-(tosylamino)but-2-enoate in the presence of the catalyst and 2,4-dinitrobenzoic acid in toluene.
| Cinnamaldehyde Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| H | 95 | >20:1 | 99 |
| 4-Chloro | 94 | >20:1 | 99 |
| 4-Bromo | 95 | >20:1 | 99 |
| 4-Nitro | 92 | >20:1 | 99 |
| 2-Chloro | 91 | >20:1 | 99 |
Applications in Polymerization Reactions
Following a comprehensive review of the scientific literature, no specific applications of this compound or its direct analogues as catalysts or initiators for polymerization reactions have been identified. While pyrrolidine derivatives, such as L-proline, have been incorporated into polymer backbones to create supported organocatalysts for various asymmetric reactions, their role as direct catalysts for polymerization processes like ring-opening polymerization (ROP) is not documented. The catalysis of ROP for cyclic esters is typically achieved using metal-based catalysts or other specific classes of organocatalysts, such as phosphazene bases or N-heterocyclic carbenes vot.plrsc.org.
Advanced Chemical Biology Investigations of Methyl Pyrrolidin 2 Ylmethyl Amine Scaffolds
Molecular Interactions with Biological Targets
The biological activity of molecules derived from the methyl-pyrrolidin-2-ylmethyl-amine scaffold is profoundly influenced by their three-dimensional structure. The non-planar nature of the saturated pyrrolidine (B122466) ring allows for a precise spatial arrangement of substituents, which is critical for selective binding to biological targets. researchgate.net
A key feature of this scaffold is the presence of a chiral center, meaning it exists as (S) and (R) enantiomers. These stereoisomers often exhibit markedly different affinities and activities when interacting with enantioselective biological targets like enzymes and receptors. researchgate.net Consequently, the (S)-enantiomer is frequently prioritized in drug development programs to achieve stereoselective interactions. The substitution on the nitrogen atoms also plays a critical role. For instance, modifying the N-substituent from a methyl to an ethyl or allyl group can alter the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for different receptors.
Derivatives of the pyrrolidine scaffold have been shown to interact with a wide array of biological targets. These include G-protein coupled receptors (GPCRs), such as the CXCR4 receptor, and various enzymes. nih.gov For example, specific pyrrolidine-based compounds have been developed as potent inhibitors of enzymes like Polo-like kinase 4 (PLK4), which is a target in cancer research. nih.gov The versatility of the scaffold allows it to serve as a core component in ligands for diverse protein families.
Elucidation of Molecular Mechanism-of-Action (Non-Cellular/Non-Clinical)
Understanding the precise molecular mechanism by which a compound exerts its effect is fundamental to chemical biology. For scaffolds like this compound, the mechanism of action is dictated by specific, non-covalent interactions within the binding pocket of a target protein. The amine functionalities are capable of forming critical hydrogen bonds, acting as either donors or acceptors, which anchor the ligand in the correct orientation. researchgate.net
The pyrrolidine ring itself provides a rigid framework that minimizes the entropic penalty of binding and orients other functional groups for optimal interaction with amino acid residues. researchgate.net Depending on the target, these molecules can function as agonists, activating a receptor, or as antagonists, blocking its activity. In the case of enzyme inhibition, the mechanism can be competitive, where the compound mimics the natural substrate and binds to the active site, or allosteric, where it binds to a secondary site and induces a conformational change that inactivates the enzyme.
Molecular docking studies are often employed to visualize these interactions. For example, the high inhibitory activity of certain pyrimidine (B1678525) derivatives against the PLK4 kinase was rationalized by their ability to form a key hydrogen bond with the glutamate-96 residue in the enzyme's active site. nih.gov The loss of this specific interaction in related analogues resulted in a significant decrease in inhibitory potency, highlighting the critical nature of this single molecular contact. nih.gov
Development of Chemical Probes for Biological Systems
A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein in biological systems. The this compound scaffold and its derivatives serve as excellent starting points for the design of such probes. medchemexpress.com
The development of a chemical probe requires rigorous characterization to ensure its specificity. A case study in probe development is MRK-740, a probe designed for the epigenetic enzyme PRDM9, a histone methyltransferase. chemicalprobes.org Although structurally distinct, its development illustrates the principles that would be applied to a pyrrolidine-based probe. MRK-740 exhibits high potency against its target (IC₅₀ = 80 nM) and was profiled against a large panel of 108 other enzymes and receptors to establish its selectivity. chemicalprobes.org This broad selectivity screening is crucial to verify that the probe's biological effects are due to its interaction with the intended target and not off-target activities. Even with high selectivity, some minor binding to other receptors at higher concentrations was noted, underscoring the importance of using probes at appropriate concentrations. chemicalprobes.org
More advanced chemical probes can be designed for conditional activation. For example, tertiary amines can be "caged" with a photolabile protecting group. acs.org This renders the molecule inactive until it is exposed to a specific wavelength of light, which cleaves the protecting group and releases the active amine. This technique provides powerful spatial and temporal control for studying biological processes. acs.org
Applications in Chemoenzymatic Transformations
Chemoenzymatic synthesis, which integrates chemical and enzymatic reactions, has become a powerful strategy for producing complex chiral molecules like derivatives of this compound. nih.gov This approach leverages the exceptional stereoselectivity of enzymes to create specific enantiomers that are often difficult to produce through purely chemical methods. nih.gov
A common application is the kinetic resolution of racemic mixtures. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a precursor alcohol, allowing the two enantiomers to be easily separated. mdpi.com The resulting enantiomerically pure alcohol (>99% enantiomeric excess) can then be converted through subsequent chemical steps into the desired chiral pyrrolidine-containing product. mdpi.com Other enzymes, such as amine oxidases, can be used for the deracemization of cyclic amines to yield a single, highly enriched enantiomer. nih.gov
These enzymatic steps are prized for their efficiency and sustainability, as they often occur under mild conditions and align with the principles of green chemistry. nih.gov It is also possible to combine multiple steps into a single pot or a continuous flow system. For example, a chemical reductive amination can be directly coupled with a selective, enzyme-catalyzed esterification to build complex amino-ester derivatives in a streamlined process. csic.es This synergy between chemical and biological catalysis greatly expands the ability to synthesize novel and complex bioactive molecules based on the pyrrolidine scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
